

## 2-Methoxy-2-phenylacetamide basic properties

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### Compound of Interest

Compound Name: 2-Methoxy-2-phenylacetamide

CAS No.: 7476-63-3

Cat. No.: B11940081

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An In-depth Technical Guide to **2-Methoxy-2-phenylacetamide**: Properties, Synthesis, and Potential Applications

## Introduction

The phenylacetamide scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds. Derivatives of this structure have been explored for various therapeutic applications, including their use as intermediates in the synthesis of pharmaceuticals like the sedative phenobarbital.[1] The versatility of the phenylacetamide core allows for extensive functionalization, leading to compounds with diverse pharmacological profiles, from fungicidal to potential smooth muscle relaxant properties.[2][3]

This guide provides a comprehensive technical overview of a specific, less-explored derivative: **2-Methoxy-2-phenylacetamide**. Due to the limited publicly available data on this particular molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its predicted physicochemical properties, propose a logical synthetic route, outline methods for its structural characterization, and discuss its potential biological context based on the activities of similar compounds.

## Physicochemical Properties and Structural Data

The introduction of a methoxy group at the alpha-carbon of the phenylacetamide backbone is expected to influence its physical properties, such as polarity, solubility, and melting point, when compared to its parent compound, 2-phenylacetamide.

### Core Structural Information

Identifier	Value	Source
IUPAC Name	2-Methoxy-2-phenylacetamide	-
CAS Number	13197-05-2	-
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	-
Molecular Weight	165.19 g/mol	-

### Predicted Physical Properties

The following properties are estimated based on the known values for 2-phenylacetamide and the anticipated effects of the  $\alpha$ -methoxy group.

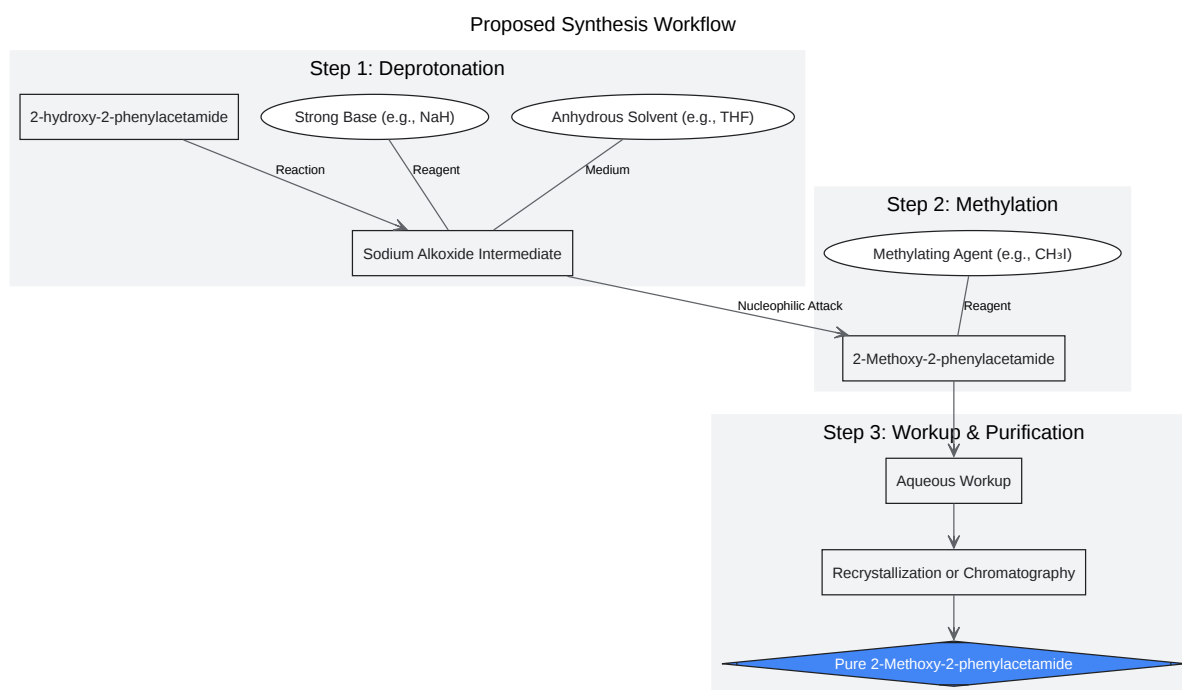
Property	Predicted Value	Rationale and Comparative Data
Appearance	White to off-white crystalline solid	Based on the appearance of similar phenylacetamide derivatives.[4][5]
Melting Point	Lower than 113-115 °C	The methoxy group may disrupt the crystal lattice packing observed in 2-phenylacetamide (m.p. 113-115 °C), leading to a lower melting point.
Boiling Point	> 300 °C	Likely similar to or slightly higher than 2-phenylacetamide (304 °C) due to a small increase in molecular weight and polarity.[5]
Solubility	Limited solubility in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform)	The hydrophobic phenyl group and the introduction of a polar methoxy group suggest a solubility profile similar to 2-phenylacetamide, which is sparingly soluble in water but soluble in various organic solvents.[4]

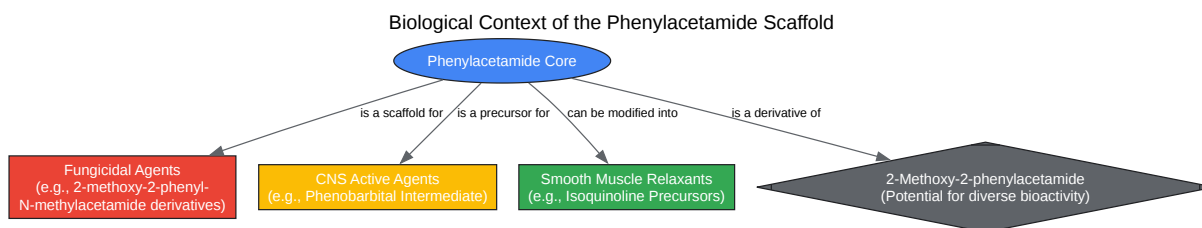
## Synthesis and Purification

A definitive, published synthetic protocol for **2-Methoxy-2-phenylacetamide** is not readily available. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, starting from the corresponding  $\alpha$ -hydroxy amide.

## Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct approach involves the methylation of 2-hydroxy-2-phenylacetamide. This reaction, a classic Williamson ether synthesis, utilizes a strong base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack a methylating agent.





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## Sources

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